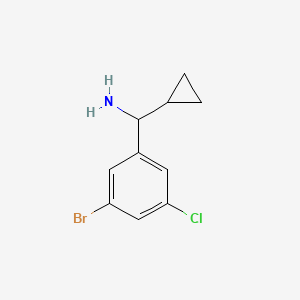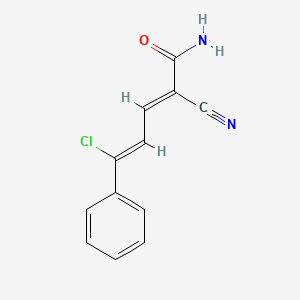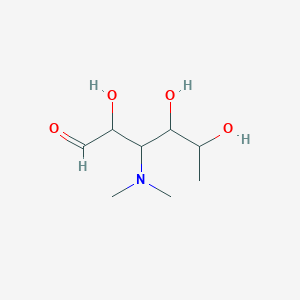
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an iodine atom at the 6th position of one of the glucose units, replacing a hydroxyl group. The unique structure of cyclodextrins, with a hydrophobic cavity and hydrophilic outer surface, allows them to form inclusion complexes with various guest molecules, making them valuable in numerous applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin typically involves the selective tosylation of beta-cyclodextrin, followed by nucleophilic substitution with sodium iodide. The process can be summarized in the following steps:
Selective Tosylation: Beta-cyclodextrin is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form mono-6-tosyl-beta-cyclodextrin.
Nucleophilic Substitution: The tosylated intermediate is then reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) to replace the tosyl group with an iodine atom, yielding this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up more easily compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or azides, to form different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation at the primary hydroxyl groups of the glucose units
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Reduction: Triphenylphosphine (PPh3) in the presence of water for reduction.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) for oxidation reactions.
Major Products:
Substitution: Mono-6-azido-6-deoxy-beta-cyclodextrin.
Reduction: Beta-cyclodextrin.
Oxidation: Aldehyde derivatives of beta-cyclodextrin.
Aplicaciones Científicas De Investigación
Chemistry: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin is used as a building block for synthesizing various cyclodextrin derivatives. Its ability to form inclusion complexes makes it valuable in supramolecular chemistry and host-guest studies .
Biology and Medicine: In biological research, this compound is used for drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and stability. It is also employed in the development of diagnostic agents and as a molecular recognition element in biosensors .
Industry: In the industrial sector, this compound finds applications in the formulation of pharmaceuticals, cosmetics, and food products. Its inclusion properties help in stabilizing volatile compounds and improving the solubility of poorly soluble substances .
Mecanismo De Acción
The mechanism of action of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability .
Comparación Con Compuestos Similares
Mono-6-Amino-6-deoxy-beta-Cyclodextrin: Similar to Mono-6-Iodo-6-deoxy-beta-Cyclodextrin but with an amino group at the 6th position.
Mono-6-Azido-6-deoxy-beta-Cyclodextrin: Contains an azide group at the 6th position.
Mono-6-Tosyl-6-deoxy-beta-Cyclodextrin: Features a tosyl group at the 6th position
Uniqueness: this compound is unique due to the presence of the iodine atom, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in the synthesis of other cyclodextrin derivatives .
Propiedades
Fórmula molecular |
C42H69IO34 |
|---|---|
Peso molecular |
1244.9 g/mol |
Nombre IUPAC |
5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |
Clave InChI |
OCIXNBOTZHQXRM-UHFFFAOYSA-N |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)



![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)




![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
